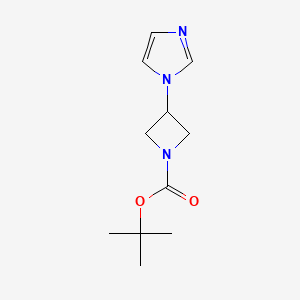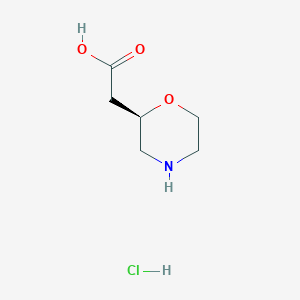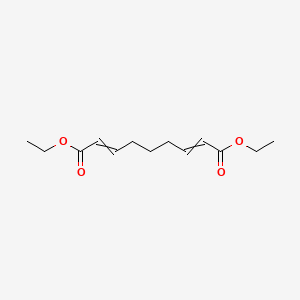![molecular formula C12H17N3O3S B3243715 4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid CAS No. 159058-46-5](/img/structure/B3243715.png)
4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid
Overview
Description
4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including those containing thiadiazole rings, are a significant area of interest. These compounds, such as oxadiazole and triazole derivatives, are synthesized through cyclization of specific precursors and characterized by spectral and analytical data, including IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008). These methodologies provide foundational techniques for the synthesis of compounds with potential biological activities.
Structural Studies
Detailed structural studies, such as those involving single crystal X-ray diffraction, are essential for understanding the molecular and crystal structure of compounds like "4-oxo-4-(pyridin-3-ylamino)butanoic acid." These studies reveal the geometrical configuration, hydrogen bonding patterns, and overall molecular architecture, which are crucial for predicting reactivity and interaction with biological targets (Naveen, Suresha, Sudha, Lokanath, & Suchetan, 2016).
Biological Activity
Heterocyclic compounds incorporating pyridine and thiadiazole units have been investigated for various biological activities. For instance, the synthesis and evaluation of thiadiazoles and triazoles for anticancer activity highlight the potential therapeutic applications of these compounds. Some derivatives exhibit significant cytotoxicity against cancer cell lines, underscoring the importance of structural features in medicinal chemistry (Abdo & Kamel, 2015).
Antimicrobial Activities
The antimicrobial activities of synthesized compounds, such as those derived from pyrazine or incorporating triazole and thiadiazole rings, have also been explored. These studies reveal that structural modifications can lead to compounds with potent antibacterial effects, offering insights into the design of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Mechanism of Action
Target of Action
It is known that many benzimidazole derivatives interact with biological targets such as enzymes, receptors, and ion channels .
Mode of Action
Benzimidazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the conformation or activity of the target, which can have downstream effects on cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in signal transduction, metabolism, and cell cycle regulation.
Result of Action
For example, if the compound targets an enzyme involved in a critical cellular process, it could potentially inhibit that process and have a significant effect on cell function .
Properties
IUPAC Name |
4-[[4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-15-6-2-4-9(8-15)11-12(14-19-13-11)18-7-3-5-10(16)17/h4H,2-3,5-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTBPDAUQZIPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2OCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)




![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![8-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B3243695.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)


![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine](/img/structure/B3243709.png)
